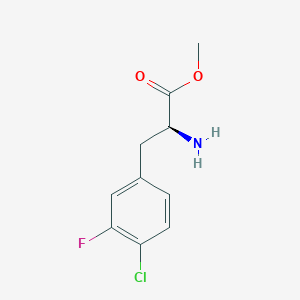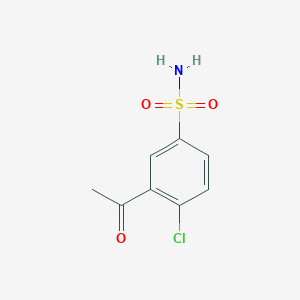
methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride is a chemical compound that features a piperidine ring, a pyrazole ring, and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3-(piperidin-4-yl)urea hydrochloride: Similar structure with a urea group instead of a carboxylate ester.
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Evodiamine: A piperidine alkaloid with anticancer activity.
Uniqueness
Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride is unique due to its combination of a pyrazole ring and a piperidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H18ClN3O2 |
|---|---|
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
methyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-14-10(11(15)16-2)7-9(13-14)8-3-5-12-6-4-8;/h7-8,12H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
ZJIXAQBZNLEAJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2CCNCC2)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)

![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)


![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)




amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)

